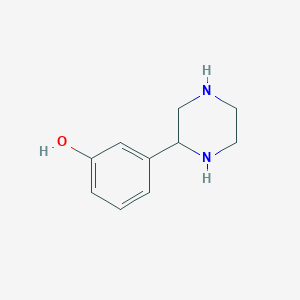

3-(Piperazin-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-13H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIVTGUMDABITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587673 | |

| Record name | 3-(Piperazin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773795-54-3 | |

| Record name | 3-(Piperazin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Piperazin 2 Yl Phenol

Regiospecific and Stereoselective Synthetic Pathways to 3-(Piperazin-2-yl)phenol and its Derivatives

The construction of asymmetrically substituted piperazines, such as this compound, requires precise control over regioselectivity and stereoselectivity. Synthetic chemists have developed several sophisticated approaches to achieve this, primarily focusing on the formation of the piperazine (B1678402) ring or the introduction of the phenolic group onto a pre-existing piperazine.

Cyclization Reactions for Piperazine Ring Formation in Phenolic Contexts

The formation of the piperazine ring is a cornerstone of many synthetic routes. Direct functionalization of the carbon atoms of a pre-formed piperazine ring can be challenging, leading chemists to often favor the cyclization of linear diamine precursors. researchgate.net

One powerful method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles. acs.org This approach allows for the modular synthesis of highly substituted piperazines with excellent control over both stereo- and regiochemistry. acs.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the diamine and propargyl carbonate components. acs.org For the synthesis of a 3-(aryl)-piperazine derivative, a suitably protected aminophenol-derived diamine could be reacted with a propargyl carbonate to construct the desired scaffold.

Another strategy is the intramolecular reductive coupling of 1,2-diimines, which can be prepared from the condensation of a 1,2-diamine and two aldehydes. thieme-connect.com This method has been shown to be effective for producing trans-2,3-disubstituted piperazines. thieme-connect.com Furthermore, the tandem oxidative cyclization of α-hydroxy ketones with unprotected 1,2-diamines, followed by reduction, provides a route to piperazines in good to excellent yields. thieme-connect.com

The table below summarizes various cyclization strategies for forming substituted piperazine rings.

| Cyclization Strategy | Key Reagents/Catalysts | Key Features | Reference |

| Palladium-Catalyzed Decarboxylative Cyclization | Palladium catalyst, Propargyl carbonates, Bis-nitrogen nucleophiles | Mild conditions, high yields, excellent stereo- and regiochemical control. | acs.org |

| Imine Reductive Cyclization | Manganese and Brønsted acid | Yields trans-2,3-disubstituted piperazines. | thieme-connect.com |

| Tandem Oxidative Cyclization and Reduction | α-hydroxy ketones, 1,2-diamines, Sodium borohydride | Good to excellent yields. | thieme-connect.com |

| Ring-Opening of DABCO Derivatives | Quaternary salts of DABCO, Phenols | Provides 1-alkyl-4-(2-phenoxyethyl) piperazines. | rsc.org |

Strategic Introduction of the Phenolic Moiety on Piperazine Scaffolds

An alternative to building the piperazine ring in the presence of the phenol (B47542) is to introduce the phenolic group onto a pre-existing piperazine scaffold. This can be achieved through several metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a primary method for forming C-N bonds and can be used to couple a piperazine derivative with an aryl halide or triflate. mdpi.com Similarly, the Ullmann-Goldberg reaction, which is copper-catalyzed, provides another avenue for N-arylation of piperazines. mdpi.com These methods are advantageous for their broad substrate scope and functional group tolerance.

For instance, a protected piperazine could be coupled with a protected 3-bromophenol (B21344) or 3-iodophenol (B1680319) derivative, followed by deprotection to yield 3-(piperazin-1-yl)phenol. While the prompt specifies this compound, the principles of these N-arylation reactions are fundamental to creating the aryl-piperazine bond.

Multicomponent Reaction Strategies for Piperazine-Phenol Hybrids

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. tandfonline.comnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. tandfonline.comnih.gov

The split-Ugi reaction, a modification of the classic four-component Ugi reaction, is particularly well-suited for bis-secondary diamines like piperazine. nih.gov This reaction allows for the synthesis of 1,4-disubstituted piperazines by reacting piperazine, a carbonyl component (like formaldehyde), an acid component, and an isocyanide. nih.gov To create a piperazine-phenol hybrid, a phenolic acid or a phenolic isocyanide could be employed as one of the components. For example, a study detailed the synthesis of piperazine-quinoline hybrids using a multicomponent Petasis reaction. researchgate.net

Another example of an MCR is the one-pot synthesis of 1-(2-(2,4,5-triphenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives from benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium (B1175870) acetate. tandfonline.com While not directly producing a phenolic derivative, the methodology could be adapted by using a phenolic aldehyde as a starting material.

Functionalization and Derivatization Strategies for the this compound Scaffold

The this compound molecule possesses several reactive sites that can be targeted for further chemical modification: the phenolic hydroxyl group and the two nitrogen atoms of the piperazine ring.

Nucleophilic Aromatic Substitution (SNAr) in Related Phenol-Piperazine Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings. oup.commasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction. masterorganicchemistry.com

In the context of synthesizing phenol-piperazine systems, an SNAr reaction can be employed by reacting a piperazine derivative with an activated aryl halide. mdpi.com For example, a piperazine can displace a fluoride (B91410) or chloride from an aromatic ring that is activated by groups such as nitro or cyano. mdpi.comoup.com The synthesis of the drug ciprofloxacin (B1669076) involves an SNAr reaction where a piperazine displaces a chloride from a quinolone ring system. oup.com A similar strategy could be envisioned for the synthesis of this compound derivatives, where a suitably substituted and activated halophenol is reacted with a piperazine.

The table below shows examples of SNAr reactions involving piperazine nucleophiles.

| Aromatic Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Chloro-6-fluoroaniline derivative | (3-methoxyphenyl)piperazine | DBU, heating | Letermovir precursor | mdpi.com |

| Ethyl 2-chloropyrimidine-5-carboxylate | N-Boc-piperazine | - | Avapritinib intermediate | mdpi.com |

| 5-Bromo-1,2,3-triazine | Phenol | Cs₂CO₃, THF | 5-Phenoxy-1,2,3-triazine | acs.org |

| Pentafluoropyridine | Piperazine | Na₂CO₃, acetonitrile (B52724) | 4-(Piperazin-1-yl)tetrafluoropyridine | researchgate.net |

N-Alkylation and N,N'-Dialkylation of Piperazine Derivatives

The nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through N-alkylation and N,N'-dialkylation reactions. mdpi.com These reactions provide a straightforward way to introduce a wide variety of substituents, thereby modulating the physicochemical and biological properties of the molecule. nih.gov

Common methods for N-alkylation include nucleophilic substitution with alkyl halides or sulfonates, and reductive amination. mdpi.com Reductive amination involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent to form the N-alkylated product. This method is particularly useful for introducing more complex alkyl groups.

The choice of base and solvent can significantly impact the yield and selectivity of N-alkylation reactions. For instance, in the N-alkylation of N-(hydroxymethyl)piperazine, using potassium carbonate as the base in acetonitrile resulted in a 58% yield, while triethylamine (B128534) gave a 62% yield but required a longer reaction time. The use of DMF as a solvent in this system led to some N,N'-dialkylation as a side product. Photocatalytic methods for N-alkylation of piperazine with alcohols over a Pd/TiO₂ catalyst have also been developed, offering a greener alternative to traditional methods. researchgate.net

Acylation and Sulfonylation Reactions on Piperazine-Phenol Constructs

Piperazine-phenol scaffolds are bidentate nucleophiles, offering two primary sites for reaction: the phenolic oxygen and the nitrogen atoms of the piperazine ring. The specific site of acylation or sulfonylation can be controlled by carefully selecting the reaction conditions.

O-Acylation vs. C-Acylation: The reaction on the phenol moiety can occur either at the hydroxyl group (O-acylation) to form an ester or on the aromatic ring (C-acylation) to yield an aryl ketone.

O-Acylation : This reaction is kinetically favored and proceeds faster. It can be promoted through acid catalysis, which increases the electrophilicity of the acylating agent, or base catalysis, which enhances the nucleophilicity of the phenol by deprotonating it.

C-Acylation (Friedel-Crafts) : This pathway is thermodynamically more stable. It is typically achieved using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The Fries rearrangement, also promoted by AlCl₃, can convert an aryl ester (the product of O-acylation) into the more stable aryl ketone product.

Acylation/Sulfonylation of the Piperazine Moiety: The secondary amine groups on the piperazine ring are also nucleophilic and readily undergo acylation and sulfonylation. The reaction of anilines with bromoacetyl bromide is a common first step to create an intermediate that can then be coupled with a piperazine derivative. researchgate.net The less sterically hindered nitrogen atom of an unprotected piperazine is typically the first to react. gyanvihar.org

Sulfonylation: Sulfonylation of aromatic rings, such as the phenol component, can be efficiently performed under solvent-free microwave irradiation using iron(III) chloride (FeCl₃) as a catalyst. organic-chemistry.org This method offers improved yields and significantly shorter reaction times compared to traditional heating. organic-chemistry.org

| Reaction Type | Reagent(s) | Key Conditions | Product Type | Citation(s) |

| O-Acylation | Acyl Chloride/Anhydride | Base or Acid Catalysis (Kinetic Control) | Aryl Ester | |

| C-Acylation | Acyl Chloride/Anhydride, AlCl₃ | Thermodynamic Control | Aryl Ketone | |

| Piperazine N-Acylation | Acyl Halide (e.g., Bromoacetyl bromide) | Basic media | N-Acyl Piperazine | researchgate.net |

| Aromatic Sulfonylation | Sulfonyl Halide, FeCl₃ | Microwave Irradiation (Solvent-free) | Aryl Sulfone | organic-chemistry.org |

Condensation Reactions for Scaffold Extension

Condensation reactions are fundamental for extending the molecular framework of the this compound scaffold, allowing for the introduction of new functional groups and the construction of more complex molecules.

Mannich Reaction : This is a classic three-component condensation involving a phenol, an amine (such as piperazine), and formaldehyde. rsc.orgnih.gov It is a powerful tool for introducing an aminomethyl group onto the phenolic ring. The reaction's regioselectivity on the catechol ring system can be influenced by temperature, suggesting a kinetically controlled process. rsc.org

Amide Bond Formation : The piperazine nitrogens can be readily condensed with carboxylic acids to form amides. This reaction is often facilitated by peptide coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to achieve high yields. rug.nl

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile, often catalyzed by a base like piperazine itself. sid.irbeilstein-journals.org The resulting product can then undergo a Michael addition with a phenol derivative, followed by cyclization, to create complex heterocyclic systems like chromenes. sid.ir

| Reaction Name | Reactants | Typical Product Feature | Citation(s) |

| Mannich Reaction | Phenol, Piperazine, Formaldehyde | Aminomethylated Phenol | rsc.orgnih.gov |

| Amide Coupling | Piperazine, Carboxylic Acid, Coupling Agent (e.g., HATU) | Amide Linkage | rug.nl |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound, Phenol | Extended Conjugated System / Heterocycle | sid.irbeilstein-journals.org |

Ring-Opening Reactions for Structural Diversity

Ring-opening reactions of cyclic precursors provide a versatile pathway to synthesize substituted piperazine derivatives, offering significant structural diversity.

DABCO Ring-Opening : A prominent strategy involves the cleavage of the C–N bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.org DABCO can be activated to form quaternary ammonium salts, which then act as electrophiles. These intermediates can be ring-opened by a variety of nucleophiles, including phenols, to yield 1,4-disubstituted piperazines. rsc.orgresearchgate.net The reaction of DABCO quaternary salts with phenols has been shown to produce 1-alkyl-4-(2-phenoxyethyl) piperazines in moderate to high yields. rsc.org

Epoxide Ring-Opening : The ring-opening of epoxides is a widely used and powerful strategy in the synthesis of pharmaceutical compounds. mdpi.comresearchgate.net The epoxide ring can be opened by nucleophiles, such as the amine groups of a piperazine or a protected hydrazine, to introduce a hydroxyethyl (B10761427) functionality. mdpi.com This reaction is often regiosepecific and can be facilitated by additives like alkali metal salts. mdpi.com

Aziridine Ring-Opening : The reaction of enantiomerically enriched aziridines as starting materials can lead to the formation of specific cis- or trans-isomers of piperazine derivatives. gyanvihar.org

| Precursor | Key Reagent/Nucleophile | Resulting Structure | Citation(s) |

| DABCO | Phenols, Thiols, Alkyl Halides | 1,4-Disubstituted Piperazines | rsc.orgrsc.orgresearchgate.net |

| Epoxides | Amines, Hydrazines, Phthalimides | β-Hydroxy- or β-Amino-ethyl Piperazines | mdpi.comresearchgate.net |

| Aziridines | (Self-dimerization) | Substituted Piperazines (cis/trans isomers) | gyanvihar.org |

Catalytic Approaches in the Synthesis of Phenol-Piperazine Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of phenol-piperazine derivatives, with both metal- and organo-catalysis being widely employed.

Transition-Metal Catalysis :

Palladium-Catalyzed Reactions : The Buchwald-Hartwig amination is a key method for the N-arylation of piperazines, forming a direct bond between a piperazine nitrogen and the phenolic aryl ring. gyanvihar.org This reaction typically uses a palladium catalyst, such as Pd(OAc)₂, with a phosphine (B1218219) ligand like BINAP. gyanvihar.org

Copper and Cerium Catalysis : Cu(I) and Ce(III) ions have been shown to be effective catalysts for reactions involving piperazine, accelerating its reaction with electrophiles. mdpi.com A copper(I)-catalyzed one-pot, three-component reaction of DABCO, alkyl halides, and aryl halides is an efficient route to unsymmetrical N-alkyl-N'-aryl-piperazines. rsc.org

Metal-Based Ionic Liquids : To improve sustainability, metal-based ionic liquids (e.g., containing Pd, Cu, Ru) are being explored as recyclable catalysts for piperazine synthesis, enhancing reaction rates and efficiency. gyanvihar.org

Organocatalysis : In some reactions, the piperazine scaffold itself can function as an organocatalyst. For instance, piperazine has been used effectively as a base catalyst in the one-pot, three-component synthesis of 3,4-dihydropyrano[3,2-c]chromenes at room temperature. sid.ir

| Catalyst Type | Specific Method/Catalyst | Purpose | Citation(s) |

| Palladium | Buchwald-Hartwig Amination | N-Arylation of piperazine | gyanvihar.org |

| Copper(I) | Three-Component Reaction | Synthesis of N-alkyl-N'-aryl-piperazines | rsc.org |

| Metal-Ionic Liquid | [Pd, Cu, Ru, etc. IL] | Green synthesis of piperazine derivatives | gyanvihar.org |

| Organocatalyst | Piperazine (as base) | Multi-component condensation reactions | sid.ir |

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and environmental impact. This process typically involves the systematic variation of parameters such as solvent, base, temperature, and catalyst loading.

In the synthesis of a complex molecule involving a phenol-piperazine core, a Williamson ether synthesis was optimized to attach an epibromohydrin (B142927) moiety to the phenolic oxygen. acs.org The screening of various bases and solvents revealed that using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) at room temperature for 2 hours gave a superior yield of 87%. acs.org In contrast, other conditions such as using potassium carbonate (K₂CO₃) in acetonitrile (ACN) or cesium carbonate (Cs₂CO₃) in DMF resulted in only trace amounts of the desired product. acs.org

Similarly, for a microwave-assisted reaction to synthesize a pyrido[3,4‐d]pyridazin‐1(2H)‐one derivative, various solvents and bases were tested. researchgate.net The optimal conditions were found to be ethanol (B145695) as the solvent at 90°C in the presence of piperidine. researchgate.net In another example, the synthesis of dihydropyrano[3,2-c]chromenes was optimized by testing different solvents and catalyst amounts. The best result was achieved using 10 mol% of piperazine as a catalyst in ethanol at ambient temperature, yielding 95% of the product in just 15 minutes. sid.ir

| Entry | Base (1.5 equiv) | Solvent | Temperature | Time (h) | Yield (%) | Citation(s) |

| 1 | NaH | DMSO | 0 °C to rt | 16 | 13% | acs.org |

| 2 | NaH | THF | 0 °C to rt | 2 | 87% | acs.org |

| 3 | DIPEA | DCE | 50 °C | 16 | - | acs.org |

| 4 | K₂CO₃ | ACN | 70 °C | 16 | Traces | acs.org |

| 5 | Cs₂CO₃ | DMF | 70 °C | 36 | 14% | acs.org |

Reaction: O-alkylation of a 3-(piperazinylmethyl-oxadiazolyl)phenol derivative with epibromohydrin. acs.org

Exploration of Chiral Synthesis Routes for Enantiomerically Pure this compound Analogs

The C2 position of the piperazine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Since the biological activity of chiral molecules is often dependent on their absolute configuration, the synthesis of enantiomerically pure analogs is of high importance. science.gov

Several strategies have been developed to access chiral piperazine derivatives:

Synthesis from Chiral Pool : A highly effective method involves starting with readily available, enantiomerically pure building blocks. Chiral amino acids, for instance, can be converted through a multi-step synthesis into 3-substituted piperazine-2-acetic acid esters as single absolute stereoisomers. nih.gov This approach allows for the creation of diverse and Csp³-enriched piperazine scaffolds for further functionalization. nih.gov

Asymmetric Catalysis : This approach introduces chirality during the reaction using a chiral catalyst. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.org This method provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org These intermediates can then be conveniently converted into the corresponding chiral piperazines without loss of optical purity. rsc.org

Chiral Resolution : This classical method involves separating a racemic mixture of the final compound or a key intermediate. While effective, it is often less efficient as it discards 50% of the material unless a racemization process is available for the unwanted enantiomer.

| Strategy | Description | Example | Citation(s) |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials. | Transformation of chiral amino acids into 3-substituted piperazines. | nih.gov |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity. | Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. | rsc.org |

| Memory of Chirality | Transfer of chirality from a substrate to a product in a reaction where the original stereocenter is destroyed and recreated. | Intramolecular SN2-type cyclization of certain alkene precursors. | mdpi.com |

Molecular Design and Structure Activity Relationship Sar Studies of 3 Piperazin 2 Yl Phenol Analogs

Rational Design Principles for 3-(Piperazin-2-yl)phenol Analogs Targeting Specific Molecular Interactions

Rational drug design for this compound analogs often relies on understanding the target's structure and the key interactions required for binding. royalsocietypublishing.org This involves identifying essential pharmacophoric features and designing molecules that present these features in the correct spatial arrangement. rsc.org

One successful strategy is scaffold hybridization , where the piperazine-phenol core acts as a primary pharmacophore (PP) that is connected via a linker to a secondary pharmacophore (SP). nih.govacs.org This approach has been used to develop bitopic ligands that can interact with multiple regions of a target receptor. For instance, in the pursuit of dopamine (B1211576) D₃ receptor ligands, the N-(2,3-dichlorophenyl)piperazine nucleus has been used as a PP and linked to various SPs, such as 1,4-benzodioxane-2-carboxamide. acs.org The nature of the SP and the linker length are critical for modulating receptor affinity and selectivity. nih.gov

Another rational design approach involves analyzing the binding modes of known potent inhibitors to create new analogs. rsc.org For example, studies on phosphoinositol-3-kinase alpha (PI3K-α) inhibitors revealed three essential pharmacophoric features. rsc.org Based on this, novel piperazinyl furopyrimidine scaffolds were synthesized, incorporating different linkers like amide and urea (B33335) to probe the target's binding site and optimize interactions. rsc.org Computational methods such as molecular docking and pharmacophore modeling are crucial tools in this process, helping to generate and refine hypotheses for modifying lead compounds to improve their molecular properties. depositolegale.itnih.gov

Impact of Positional Isomerism and Substituent Effects on Chemical Activity Profiles

The spatial arrangement of substituents on the this compound scaffold, known as positional isomerism, has a profound impact on biological activity. Even minor changes, such as moving a functional group from one position to another, can dramatically alter a compound's potency and selectivity.

Studies on phenoxybenzamides have shown that the position of the piperazinyl substituent on the benzamide (B126) ring is critical. In one series, the para-substituted analogue 37 showed the highest antiplasmodial activity (IC₅₀ = 0.2690 µM) and selectivity (S.I. = 461.0), whereas the corresponding meta-substituted derivative 38 was only moderately active (IC₅₀ = 3.174 µM). mdpi.com The ortho-substituted analogues were even less active. mdpi.com Similarly, in a series of urea derivatives containing a piperazine (B1678402), meta- or para-substituted phenyl spacers were found to be optimal for achieving high potency against the soluble epoxide hydrolase (sEH) enzyme. nih.gov

The position of substituents on other parts of the scaffold is also crucial. Varying the location of a phenolic hydroxyl group on the aromatic ring of aminotetralin–piperazine hybrids was shown to influence selectivity for dopamine D₂/D₃ receptors. acs.org Furthermore, moving a fluorine substituent on sulfonylpiperazine analogs from the para-position (1 ) to the ortho-position (16 ) resulted in a significant, 12-fold decrease in potency for Hα3β4 nAChRs, while having no significant effect on Hα4β2 nAChR potency, thereby altering the compound's selectivity profile. nih.gov

| Compound Series | Isomer/Compound | Modification | Activity/Potency | Source |

|---|---|---|---|---|

| Piperazinyl Benzamides | Compound 37 | para-substituted piperazinyl | High antiplasmodial activity (IC₅₀ = 0.2690 µM) | mdpi.com |

| Compound 38 | meta-substituted piperazinyl | Moderate antiplasmodial activity (IC₅₀ = 3.174 µM) | mdpi.com | |

| Sulfonylpiperazines | Compound 1 | para-fluoro substitution | IC₅₀ = 8.3 µM (Hα3β4 nAChR) | nih.gov |

| Compound 16 | ortho-fluoro substitution | IC₅₀ = 99.8 µM (Hα3β4 nAChR) | nih.gov | |

| Urea Derivatives | - | meta- or para-phenyl substitution | Optimal potency against sEH | nih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies within Piperazine-Phenol Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities, improve drug-like properties, and circumvent existing patents. nih.govnih.gov Bioisosterism involves substituting a functional group with another that possesses similar physical or chemical properties, leading to comparable biological activity. mdpi.com Scaffold hopping is a more significant change, where the central core of a molecule is replaced with a structurally different scaffold while aiming to retain the original biological activity by mimicking the spatial arrangement of key interaction points. nih.gov

Within piperazine-phenol systems, these strategies have been effectively applied.

Scaffold Hopping : In one example, a phenol (B47542) ring in a potent inhibitor was successfully replaced by a 4-hydroxy-1,2,3-triazole scaffold. rsc.org This heterocyclic system was chosen as it can act as a versatile substitute for a hydroxylated aromatic ring, offering the potential to modulate the pKa of the hydroxyl group and explore additional binding interactions. rsc.org

Bioisosteric Replacement : A common bioisosteric replacement involves exchanging the piperazine ring for another cyclic amine. In the development of CCR8 agonists, the piperazinyl group of a lead compound was swapped for a piperidinyl ring, which led to compounds with potent agonistic activity. kuleuven.be In another instance, replacing a piperazine group with a dipyrrolidine moiety was explored to generate a novel core scaffold. mdpi.com

These strategies allow chemists to move into new chemical spaces, potentially uncovering compounds with improved synthetic accessibility, potency, or metabolic stability. nih.gov

Systematic Elucidation of Structure-Activity Relationships for this compound Derivatives

Key SAR findings for this class of compounds include:

Piperazine Ring Substitution : The substitution pattern on the piperazine ring itself is critical. For example, adding a methyl group at the 3-position of the piperazine ring in 4-(3-hydroxyphenyl)piperazine analogs increases their potency as opioid receptor antagonists compared to the unsubstituted versions. nih.gov

Linker Modification : The nature of the chemical linker connecting the core scaffold to other functional groups can significantly influence activity. In a study of PI3K-α inhibitors based on a piperazinyl furopyrimidine scaffold, derivatives with a urea linker showed moderate inhibitory activity, whereas those with a simple amide linker exhibited poor activity. rsc.org

Phenol Ring Substitution : As discussed previously, substituents on the phenol ring dramatically affect activity. In a series of tyrosinase inhibitors, benzoyl piperazine amides were generally more potent than their corresponding cinnamoyl analogues. butantan.gov.br

Stereochemistry : The three-dimensional arrangement of atoms can be a determining factor for potency. For certain aminotetralin-piperazine hybrids, the (−)-isomer was found to be more potent than the (+)-isomeric counterpart. acs.org

| Structural Modification | Effect on Activity | Compound Class Example | Source |

|---|---|---|---|

| Addition of 3-methyl group to piperazine | Increased opioid antagonist potency | 4-(3-hydroxyphenyl)piperazines | nih.gov |

| Replacement of amide linker with urea linker | Improved PI3K-α inhibition | Piperazinyl furopyrimidines | rsc.org |

| Replacement of cinnamoyl with benzoyl group | Generally increased tyrosinase inhibition | Piperazine amides | butantan.gov.br |

| para-substitution vs. meta/ortho | Significantly higher antiplasmodial activity | Piperazinyl benzamides | mdpi.com |

| (−)-isomer vs. (+)-isomer | Higher potency | Aminotetralin-piperazines | acs.org |

Lead Optimization Strategies based on this compound Scaffolds

Lead optimization is the process of refining a biologically active lead compound to improve its deficiencies while maintaining its desirable properties. depositolegale.it For leads based on the this compound scaffold, this typically involves enhancing potency, improving selectivity against other targets, and optimizing pharmacokinetic properties like metabolic stability and solubility. nih.govnih.gov

A key goal is often to improve drug-like properties such as lipophilicity. For instance, a potent anti-tuberculosis agent based on a related scaffold was limited by its very high lipophilicity; a lead optimization campaign was initiated to design analogs with improved inhibitory potency and more favorable physicochemical properties. nih.gov

A successful lead optimization effort was demonstrated in the development of soluble epoxide hydrolase (sEH) inhibitors. Starting with a lead structure, SAR studies revealed that a para-substituted phenyl spacer and an N⁴-acetyl substituted piperazine were optimal. nih.gov This led to the discovery of compound 29c (1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea), which not only had a potent IC₅₀ of 7.0 nM but also demonstrated excellent in vivo pharmacokinetic properties in mice. nih.gov

Another optimization strategy involves tackling metabolic instability. In a series of antimalarial imidazolopiperazines, metabolic identification studies showed that the piperazine ring was a "soft spot". acs.org To address this, changes were made to the core piperazine ring, including introducing dimethyl substituents, which in some cases improved activity and modulated metabolic stability. acs.org These examples highlight how the this compound framework and its relatives provide a robust starting point for iterative cycles of design, synthesis, and testing to produce drug candidates with superior profiles.

Computational and Theoretical Chemistry Investigations of 3 Piperazin 2 Yl Phenol

Quantum Chemical Descriptors and Electronic State Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its properties and reactivity. Density Functional Theory (DFT) is a common method for calculating these descriptors. rasayanjournal.co.in The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. mdpi.comdntb.gov.ua

Molecular Electrostatic Potential (MESP) maps are also valuable, as they illustrate the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. rasayanjournal.co.in For molecules containing phenol (B47542) and piperazine (B1678402) moieties, the MESP typically shows negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating regions likely to act as hydrogen bond acceptors, and positive potential (blue) around the phenolic and amine hydrogens, which can act as hydrogen bond donors.

In a study of similar Schiff base ligands, DFT calculations were used to determine that the energy gap between HOMO and LUMO can indicate that charge transfer occurs within the molecule. dntb.gov.ua For 3-(Piperazin-2-yl)phenol, the nitrogen and oxygen atoms are expected to be the most reactive sites for electrophilic attack.

Table 1: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O | PubChem |

| Molecular Weight | 178.23 g/mol | PubChem |

| XLogP3 | 0.3 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Polar Surface Area | 44.3 Ų | PubChem |

| Monoisotopic Mass | 178.110613074 Da | PubChem |

This table is interactive. Click on the headers to sort.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a compound like this compound might interact with a biological target. connectjournals.com

Docking studies on related piperazine derivatives reveal common binding modes within protein active sites. The piperazine ring, due to its ability to form hydrogen bonds and its conformational flexibility, plays a significant role in anchoring ligands. mdpi.com The X-ray crystallographic structure of acetylcholinesterase (AChE), for example, shows an active site gorge containing an acylation site and a peripheral anionic site (PAS) where ligands can bind. doi.org

In docking studies of piperazine derivatives with AChE, key interactions often involve hydrogen bonds between the piperazine nitrogen atoms and amino acid residues like Glu199 and His440. doi.org The phenol group is also critical, frequently forming hydrogen bonds with residues such as Tyr121 or participating in π-π stacking interactions with aromatic residues like Phe288 and Trp279. doi.org For instance, in studies of inhibitors for the urease enzyme, which has two nickel ions in its active site, piperazine derivatives were found to form favorable interactions within the active site. nih.gov

Binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (IC₅₀), quantifies the strength of the ligand-receptor interaction. Lower binding energies indicate a more favorable interaction. scirp.org Docking studies on a series of pyridylpiperazine hybrids as urease inhibitors showed binding energies ranging from -6.1 to -8.1 kcal/mol, which were more favorable than the standard inhibitor thiourea (B124793) (-2.8 kcal/mol). nih.gov

The orientation of the ligand is crucial for its activity. Studies on piperazine-containing inhibitors targeting the enzyme tyrosinase found that the 4-hydroxyphenylpiperazine moiety was favorably positioned within the active cavities of the enzyme. rsc.org Similarly, docking of piperazine derivatives into the tubulin colchicine (B1669291) binding site revealed binding energies higher than the reference compound, indicating strong potential interactions. nih.gov These examples suggest that this compound would likely orient its phenol and piperazine groups to maximize hydrogen bonding and hydrophobic interactions within a target binding pocket.

Table 2: Binding Affinities of Example Piperazine Derivatives against Various Targets

| Compound Series | Target | Binding Energy (kcal/mol) | IC₅₀ (µM) |

|---|---|---|---|

| Pyridylpiperazine Hybrids | Urease | -6.1 to -8.1 | 2.0 to 14.12 |

| Thiazole Derivatives | Tubulin | -13.88 to -14.50 | N/A |

| SARS-CoV-2 Mpro Inhibitors | SARS-CoV-2 Mpro | -7.5 to -8.3 | N/A |

| 4-(N-acetylamino)phenol Derivatives | Acetylcholinesterase | N/A | 0.49 to 1.66 |

This table is based on data from related compounds to illustrate typical affinity ranges. doi.orgnih.govnih.govnih.gov This table is interactive.

Prediction of Active Site Binding Modes and Key Interactions

Density Functional Theory (DFT) Applications for Molecular Parameters

Density Functional Theory (DFT) is a highly accurate quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely applied to calculate optimized molecular geometry (bond lengths and angles), vibrational frequencies, and various electronic properties. acs.org

For piperazine and its derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to obtain reliable results. acs.orgacs.org These calculations can confirm experimental data from techniques like NMR and FT-IR spectroscopy. nih.gov For example, theoretical calculations of ¹H and ¹³C NMR chemical shifts for sulfonamide-Schiff base derivatives have shown good correlation with experimental values. nih.gov DFT can also be used to determine global and local reactivity descriptors like ionization potential, electron affinity, electronegativity, and hardness, which provide a quantitative basis for understanding molecular reactivity. rasayanjournal.co.in

Conformational Analysis and Molecular Mechanics Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a piperazine ring and a rotatable bond connecting it to the phenol ring, understanding its preferred conformations is essential.

Predictive Modeling of Chemical Reactivity and Identification of Reactive Sites

Computational models can predict the chemical reactivity of a molecule and identify which atoms or functional groups are most likely to participate in a reaction. This is often achieved by analyzing quantum chemical descriptors derived from DFT calculations.

The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. mdpi.com By calculating the Fukui functions (f⁺ and f⁻), one can identify the most reactive sites. mdpi.com For this compound, the nitrogen atoms of the piperazine ring and the oxygen atom of the phenol group are predicted to be primary sites for electrophilic attack (nucleophilic centers), while the aromatic protons and amine protons are potential sites for nucleophilic attack (electrophilic centers).

The Molecular Electrostatic Potential (MESP) surface also serves as a visual guide to reactivity. mdpi.com Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, whereas regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com This information is critical for understanding potential metabolic pathways and for designing derivatives with altered reactivity profiles.

Research on Molecular and Biochemical Targets of 3 Piperazin 2 Yl Phenol Scaffolds

Enzyme Inhibition Studies of 3-(Piperazin-2-yl)phenol Analogs

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govmdpi.com Inhibition of PTP1B is expected to enhance insulin sensitivity. nih.gov

A variety of natural and synthetic compounds have been investigated for their PTP1B inhibitory activity. nih.govfrontiersin.org For instance, phenolic acids and their derivatives have demonstrated inhibitory effects. nih.gov Similarly, extracts from onion peels have shown significant PTP1B inhibitory activity, with water extracts being more potent than ethanol (B145695) extracts. nih.gov In a study of butyrolactone I analogues, several compounds exhibited strong PTP1B inhibitory activity. mdpi.com

While direct studies on this compound itself as a PTP1B inhibitor are not extensively detailed in the provided results, the inhibitory potential of phenolic compounds, in general, suggests that derivatives of this scaffold could be promising candidates for PTP1B inhibition. nih.govfrontiersin.orgnih.gov The exploration of a chemical library identified several potent PTP1B inhibitors, highlighting the diversity of structures that can target this enzyme. mdpi.com

Table 1: PTP1B Inhibition by Various Compounds

| Compound/Extract | IC50 (μM) | Inhibition Type | Source |

|---|---|---|---|

| Phenolic acid 136 | 3.06 | Not specified | nih.gov |

| Aquastatin A 152 | 0.19 | Competitive | nih.gov |

| meso-dihydroguaiaretic acid 187 | 19.6 ± 0.3 | Non-competitive | nih.gov |

| Viscosol (4) | 13.5 | Mixed type I | frontiersin.org |

| Yellow Onion Peel (Water Extract) | 0.30 ± 0.08 μg/ml | Not specified | nih.gov |

| Compound 1 (Benzimidazole nucleus) | Ki = 5.2 | Mixed | mdpi.com |

| Compound 2 (Benzimidazole nucleus) | Ki = 4.2 | Mixed | mdpi.com |

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.govfrontiersin.org This enzymatic activity is crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, by neutralizing the acidic environment of the stomach. nih.govfrontiersin.org Therefore, urease inhibitors are being investigated as potential treatments for infections caused by these pathogens. nih.govekb.eg

Several studies have focused on piperazine (B1678402) derivatives as urease inhibitors. nih.govfrontiersin.orgekb.egresearchgate.netcore.ac.uk In one study, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) showed potent urease inhibitory activity, with some compounds having IC50 values significantly lower than the standard inhibitor, thiourea (B124793). nih.govfrontiersin.org For example, compounds 5b and 7e were identified as the most active inhibitors with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to thiourea's IC50 of 23.2 ± 11.0 µM. nih.govfrontiersin.org

Another study reported on urea and thiourea derivatives of dipeptides conjugated to 2,3-dichlorophenyl piperazine. researchgate.netcore.ac.uk Many of these synthesized analogs were found to be effective urease inhibitors, with one analog being nearly ten times more potent than the reference standard. researchgate.netcore.ac.uk Specifically, thiourea conjugates with fluoro and chloro substituents at the meta or para positions demonstrated predominant inhibitory activity. researchgate.netcore.ac.uk

Furthermore, new ciprofloxacin-oxadiazole derivatives functionalized at the N-4 position of the piperazinyl ring have been synthesized and evaluated for their urease inhibitory activity. ekb.eg One of these compounds, 5b , was found to be the most potent inhibitor against Klebsiella pneumoniae urease, with an IC50 value of 67.8 µM, which was better than the standard. ekb.eg

Table 2: Urease Inhibition by Piperazine Analogs

| Compound | IC50 (μM) | Enzyme Source | Source |

|---|---|---|---|

| 5b (pyridylpiperazine derivative) | 2.0 ± 0.73 | Jack Bean | nih.govfrontiersin.org |

| 7e (pyridylpiperazine derivative) | 2.24 ± 1.63 | Jack Bean | nih.govfrontiersin.org |

| Thiourea (standard) | 23.2 ± 11.0 | Jack Bean | nih.govfrontiersin.org |

| Analog 23 (dipeptide conjugate) | 2 | Not specified | researchgate.netcore.ac.uk |

| 5b (ciprofloxacin-oxadiazole) | 67.8 | Klebsiella pneumoniae | ekb.eg |

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.comresearchgate.net The cytosolic isoforms hCA I and hCA II are involved in numerous physiological processes. nih.govresearchgate.net While CA inhibitors are used pharmacologically, there is also interest in CA activators for potential applications in cognition enhancement. nih.govresearchgate.net

Research on piperazine derivatives has shown that they can act as activators of hCA I and hCA II. nih.govresearchgate.net A study investigating various N-substituted piperazines found that most derivatives exhibited activating properties against hCA I and hCA II, with activation constants (KA) in the micromolar range. nih.govresearchgate.net For hCA I, the KAs ranged from 32.6 to 131 µM, and for hCA II, the range was 16.2 to 116 µM. nih.govresearchgate.net

Conversely, other studies have focused on piperazine-containing compounds as inhibitors of these isoforms. A series of benzenesulfonamides incorporating various heterocyclic moieties showed potent inhibition of hCA II, with inhibition constants (KIs) in the low nanomolar range (0.56–17.1 nM). nih.gov These compounds were less effective against the hCA I isoform. nih.gov Another study on piperazine derivatives designed as dual P-glycoprotein and hCA XII inhibitors found that these compounds were inactive against the off-target hCA I and II isoforms, highlighting the potential for isoform-selective inhibition. mdpi.com

Table 3: Inhibition/Activation of Carbonic Anhydrase Isozymes by Piperazine Analogs

| Compound Type | Target Isozyme | Activity | Constant (μM) | Source |

|---|---|---|---|---|

| N-substituted piperazines | hCA I | Activation | KA: 32.6–131 | nih.govresearchgate.net |

| N-substituted piperazines | hCA II | Activation | KA: 16.2–116 | nih.govresearchgate.net |

| Benzenesulfonamides | hCA I | Inhibition | KI: 86.4 nM–32.8 µM | nih.gov |

| Benzenesulfonamides | hCA II | Inhibition | KI: 0.56–17.1 nM | nih.gov |

| Piperazine-coumarin hybrids | hCA I & hCA II | Inhibition | Inactive | mdpi.com |

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in cell signaling pathways related to cell growth, proliferation, and survival. nih.govnih.govresearchgate.net The p110α isoform of PI3K (PI3Kα) is frequently mutated in various cancers, making it a key target for anticancer drug development. nih.govrsc.org

Research has focused on developing potent and selective inhibitors of PI3Kα. nih.govnih.govresearchgate.netoncotarget.com A series of 2-morpholino, 6-(3-hydroxyphenyl) pyrimidines were identified as potent PI3K inhibitors. nih.govoncotarget.com Efforts to replace the phenol (B47542) moiety to improve pharmacokinetic properties led to the discovery of 2-morpholino, 4-substituted, 6-heterocyclic pyrimidines that maintained potent PI3K inhibition. nih.govresearchgate.net

One study described the design and synthesis of novel furo[2,3-d]pyrimidine-based compounds as potential PI3Kα inhibitors. nih.gov These compounds incorporated different linkers, such as amide, urea, and ether, attached to a piperazinyl furo[2,3-d]pyrimidine (B11772683) core. nih.gov Another study identified a 2-morpholino 6-(3-hydroxyphenyl) pyrimidine (B1678525) derivative with an IC50 of 0.031 µM against PI3Kα. oncotarget.com The development of covalent PI3Kα probes has also been pursued to achieve sustained pathway inhibition. rsc.org

Table 4: PI3Kα Inhibition by Various Compounds

| Compound Type/Name | IC50 (μM) | Source |

|---|---|---|

| 2-morpholino 6-(3-hydroxyphenyl) pyrimidine (60) | 0.031 | oncotarget.com |

| 6-aryl substitution compound 106 | 0.062 | oncotarget.com |

| 2-arylamino-3-(arylsulfonyl)quinoxaline (239) | 0.07 | oncotarget.com |

| Phenolic mopholino pyrimidine (1) | Potent pan class I inhibitor | nih.gov |

Tyrosinase is a key copper-containing enzyme responsible for the production of melanin (B1238610) in a process called melanogenesis. butantan.gov.brtandfonline.comacs.orgresearchgate.net Inhibitors of tyrosinase are of great interest in the cosmetic and food industries to prevent hyperpigmentation and browning, respectively. researchgate.net

Several studies have investigated piperazine derivatives as tyrosinase inhibitors. butantan.gov.bracs.orgmdpi.com A series of piperazine/piperidine amides of benzoic and cinnamic acid derivatives were reported as tyrosinase inhibitors. butantan.gov.bracs.org The most potent compound in this series, 5b , exhibited a pIC50 of 4.99 in the monophenolase assay. butantan.gov.bracs.org The inhibitory activity of these compounds was not correlated with their antiradical activity, suggesting a direct interaction with the enzyme. butantan.gov.br

Another study described a series of non-competitive piperazine butanamides with potent anti-tyrosinase activity, with the most potent compound demonstrating an IC50 value of 13 nM against mushroom tyrosinase. mdpi.com Oxadiazole thione derivatives containing a piperazine moiety have also been shown to be potent tyrosinase inhibitors, with one compound being 11-fold more potent than the standard inhibitor, kojic acid. tandfonline.com

The mechanism of inhibition often involves the interaction of the inhibitor with the dicopper center in the active site of tyrosinase. tandfonline.com

Table 5: Tyrosinase Inhibition by Piperazine Analogs

| Compound | Activity (pIC50/IC50) | Assay | Source |

|---|---|---|---|

| 5b (piperazine amide) | pIC50: 4.99 | Monophenolase | butantan.gov.bracs.org |

| 3a (piperazine amide) | pIC50: 4.18 | Diphenolase | butantan.gov.bracs.org |

| 64 (piperazine butanamide) | IC50: 13 nM | Mushroom Tyrosinase | mdpi.com |

| 5-(naphthalen-1-ylmethyl)-3-(piperazin-1-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione | 11-fold more potent than kojic acid | Mushroom Tyrosinase | tandfonline.com |

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and recombination. nih.gov Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents. acs.orgnih.govmdpi.com

Fluoroquinolones, a major class of antibiotics, act by inhibiting these enzymes. mdpi.com Modifications to the fluoroquinolone scaffold, including the incorporation of piperazine moieties, have been explored to develop new analogs with improved activity. mdpi.com New norfloxacin (B1679917) analogs with N-4-piperazinyl modifications have shown potent activity against topoisomerase II enzymes, particularly topoisomerase IV. mdpi.com

A novel series of dual inhibitors targeting both DNA gyrase and topoisomerase IV has been developed. acs.org One compound from this series, 7a , demonstrated potent, low nanomolar inhibition of DNA gyrase from multiple bacterial strains and balanced, potent dual inhibition of both DNA gyrase and topoisomerase IV from S. aureus. acs.org Another study focused on benzothiazole (B30560) scaffold-based DNA gyrase inhibitors, with compound 27 showing improved inhibition of topoisomerase IV from A. baumannii and P. aeruginosa. nih.gov

Table 6: DNA Topoisomerase and Gyrase Inhibition by Piperazine-Containing Compounds

| Compound | Target Enzyme | Bacterial Strain | IC50 (nM) | Source |

|---|---|---|---|---|

| 7a | DNA Gyrase | E. coli | <32 | acs.org |

| 7a | DNA Gyrase | S. aureus | 1.2 | acs.org |

| 7a | Topoisomerase IV | S. aureus | 8.0 | acs.org |

| 27 | Topoisomerase IV | A. baumannii | Improved vs lead | nih.gov |

| 27 | Topoisomerase IV | P. aeruginosa | Improved vs lead | nih.gov |

Tyrosinase Inhibition Mechanisms

Receptor Binding and Modulation Studies

The inherent structural characteristics of the this compound framework make it an ideal candidate for interaction with various physiological receptors. The strategic placement of the hydroxyl group on the phenyl ring and the basic nitrogens of the piperazine moiety allow for diverse binding modes, leading to the modulation of receptor activity.

Neurotransmitter Receptor Interactions

The piperazine moiety is a well-established pharmacophore in neuropharmacology, present in numerous drugs targeting the central nervous system. ijrrjournal.com Derivatives of the piperazine-phenol scaffold are known to interact with several key neurotransmitter systems, most notably the serotonergic and dopaminergic pathways that are critical for mood regulation. smolecule.comevitachem.com

Research indicates that piperazine derivatives can display significant affinity for various serotonin (B10506) (5-HT) receptor subtypes. nih.gov For instance, compounds such as meta-chlorophenylpiperazine have demonstrated direct interactions with serotonergic receptors. ijrrjournal.com The 5-HT receptor family, including subtypes like 5-HT1A, 5-HT2A, and 5-HT2C, plays a crucial role in modulating the release of other neurotransmitters, including dopamine (B1211576). nih.gov The 5-HT1A receptor, in particular, is a known target for anxiolytic and antidepressant agents. nih.gov

In addition to serotonin receptors, piperazine-based compounds have been developed as potent ligands for dopamine receptors. ijrrjournal.com For example, the derivative D-264, which features a piperazine structure, shows high affinity and selectivity for the D3 dopamine receptor over the D2 subtype. nih.gov Mechanistic studies revealed that D-264 potently activates signal transduction pathways coupled to D2 and D3 receptors, including the mitogen-activated protein kinase (MAPK) pathway and G-protein coupled inward rectifier potassium (GIRK) channels. nih.gov The ability of these scaffolds to modulate multiple neurotransmitter receptors underscores their potential in the development of treatments for neuropsychiatric disorders.

Table 1: Examples of Piperazine Derivatives and Their Neurotransmitter Receptor Interactions This table is interactive. Click on the headers to sort the data.

| Derivative Class/Compound | Target Receptor(s) | Observed Effect/Mechanism | Reference(s) |

|---|---|---|---|

| meta-chlorophenylpiperazine | Serotonergic receptors | Direct receptor interaction | ijrrjournal.com |

| SLV313 | D2/D3, 5-HT1A | D2/3 antagonist, 5-HT1A agonist | ijrrjournal.com |

| D-264 | D3, D2 | Potent agonist; Activates MAPK and GIRK channel signaling | nih.gov |

Estrogen Receptor Interactions

The this compound scaffold is also a key component in the design of selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs), classes of drugs vital in the treatment of hormone-responsive cancers like breast cancer. nih.govmdpi.com The estrogen receptor (ER) exists mainly in two subtypes, ERα and ERβ, which can have different and sometimes opposing functions.

The phenolic hydroxyl group of the scaffold is critical for high-affinity binding within the ligand-binding domain (LBD) of the estrogen receptor. It typically forms a key hydrogen bond with amino acid residues, such as glutamic acid 353 (E353) in ERα, anchoring the ligand in place. nih.gov The piperazine portion of the molecule is usually incorporated into a flexible or conformationally restricted side chain. researchgate.net This side chain protrudes from the binding pocket and its structure and conformation are crucial in determining the pharmacological outcome—whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). nih.gov

For instance, studies on tetrahydroisoquinoline-based SERMs that incorporate a piperazinyl-containing side chain have shown that the presence of a 3-hydroxyl substituted phenyl ring—structurally analogous to the core compound—enhances binding selectivity for ERα over ERβ. researchgate.net Furthermore, linking piperazine moieties to known ER ligands like derivatives of tamoxifen (B1202) can create novel compounds that act as pure antagonists or SERDs, which not only block the receptor but also promote its degradation via the cellular ubiquitin-proteasome system. nih.govgoogle.com This dual mechanism is a highly sought-after feature for overcoming resistance to traditional endocrine therapies in breast cancer. nih.gov

Table 2: Piperazine-Containing Scaffolds and Their Estrogen Receptor Activity This table is interactive. Click on the headers to sort the data.

| Compound/Derivative Series | ER Subtype | Pharmacological Profile | Key Structural Feature | Reference(s) |

|---|---|---|---|---|

| Tetrahydroisoquinoline Derivatives | ERα-selective | Antagonist | Conformationally restricted piperazinyl side chain | researchgate.net |

| Heterodimeric GW7604 Derivatives | ERα, ERβ | Pure Antagonist / SERD | Piperazine spacer linking ER binder to a thioxo-quinazolinone moiety | nih.gov |

| Coumarin-Chalcone Hybrids | ERα | Antagonist | Amine side chain with piperidine/piperazine ring | nih.gov |

Melanocortin-4-Receptor (MC4-R) Interactions

The melanocortin-4-receptor (MC4-R) is a G protein-coupled receptor primarily expressed in the brain, where it plays a pivotal role in regulating energy homeostasis, appetite, and body weight. This has made it a significant target for the development of treatments for obesity and other metabolic disorders. guidetopharmacology.org The piperazine scaffold has been identified as a valuable structural motif for designing potent and specific ligands for the MC4-R. google.com

Activation of MC4-R by its endogenous agonist ligands, such as alpha-melanocyte-stimulating hormone (α-MSH), leads to the stimulation of adenylate cyclase, an increase in intracellular cAMP, and subsequent signaling cascades that suppress food intake and increase energy expenditure. Conversely, antagonism of the receptor, for example by the endogenous antagonist agouti-related protein (AGRP), promotes feeding. nih.gov

Synthetic compounds incorporating piperazine or ketopiperazine rings have been specifically designed to act as either agonists or antagonists at the MC4-R. google.com These ligands are engineered to mimic the interactions of the natural peptides. The development of small-molecule oral agonists for MC4-R is a major goal in obesity research. The piperazine framework provides a versatile platform for creating such molecules, allowing for the necessary structural diversity to achieve high affinity and selectivity for MC4-R over other melanocortin receptor subtypes (e.g., MC1-R, MC3-R, MC5-R), thereby minimizing potential side effects. google.com

Investigations into Broad Biological Activity Mechanisms of Piperazine-Phenol Derivatives

Beyond specific receptor modulation, derivatives of the piperazine-phenol scaffold exhibit a wide range of biological activities, including potent antimicrobial and anticancer effects. Research into these areas has revealed multifaceted mechanisms of action at the molecular and cellular levels.

Molecular Mechanisms of Antimicrobial Activity

The piperazine ring is a structural component of several successful antibiotics, including the fluoroquinolone ciprofloxacin (B1669076). nih.gov Consequently, significant research has focused on creating new piperazine-phenol derivatives to combat bacterial and fungal infections, particularly in the face of rising antimicrobial resistance.

A primary molecular mechanism for the antibacterial action of many piperazine derivatives is the inhibition of essential bacterial enzymes involved in DNA replication and maintenance. nih.gov Specifically, these compounds target DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govacs.org DNA gyrase is crucial for introducing negative supercoils into bacterial DNA and is the primary target in Gram-negative bacteria, while topoisomerase IV is responsible for decatenating daughter chromosomes after replication and is the main target in Gram-positive bacteria. nih.gov

Molecular docking studies of N4-substituted piperazinyl norfloxacin derivatives have shown that these compounds bind to the active sites of both enzymes in a manner similar to norfloxacin, interfering with their function and leading to bacterial cell death. nih.govacs.org In addition to this well-defined mechanism, some piperazine derivatives have been found to possess additional modes of action. For instance, certain compounds exhibit unique effects on bacterial cell wall synthesis in species like Bacillus subtilis. nih.gov Other proposed mechanisms include the disruption of microbial cell membrane integrity and interference with critical metabolic pathways. evitachem.com This multi-target potential makes piperazine-phenol derivatives promising candidates for developing new broad-spectrum antimicrobial agents. nih.gov

Table 3: Antimicrobial Mechanisms of Piperazine-Phenol Derivatives This table is interactive. Click on the headers to sort the data.

| Derivative Class | Primary Molecular Target(s) | Spectrum of Activity | Additional Mechanisms | Reference(s) |

|---|---|---|---|---|

| N4-Substituted Piperazinyl Norfloxacin | DNA Gyrase, Topoisomerase IV | Gram-negative, Gram-positive, Mycobacteria | Effects on bacterial cell wall synthesis | nih.govacs.org |

| Benzimidazole-Piperazines | Not specified, likely DNA/enzyme targets | Gram-positive, Gram-negative | - | connectjournals.com |

| Azole-Piperazine Congeners | Not specified | P. aeruginosa (Gram-negative), C. albicans (Fungus) | Ineffective against S. aureus | japsonline.com |

Cellular and Molecular Mechanisms of Anticancer Activity

The piperazine-phenol scaffold is a recurring motif in the design of novel anticancer agents, with derivatives demonstrating efficacy against a wide array of cancer cell lines through diverse mechanisms. nih.govmdpi.com The phenolic component can contribute pro-oxidant activity that induces cellular damage in cancer cells, while the piperazine moiety often enhances selectivity and improves pharmacokinetic properties. nih.govcore.ac.uk

One of the most consistently reported mechanisms of action is the induction of apoptosis, or programmed cell death. Piperazine derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. For example, some derivatives activate caspase-dependent apoptosis, a signaling cascade involving a family of protease enzymes that execute cell death. nih.gov

Another key mechanism is the disruption of the cell cycle. Certain piperazine-containing compounds have been found to cause cell cycle arrest, preventing cancer cells from progressing through the phases required for division. plos.org For example, piperazinylogs of the anticancer agent Triapine were shown to inhibit the cell cycle at the G1/S checkpoint, halting DNA replication and ultimately leading to cell death. plos.org

Furthermore, piperazine-phenol derivatives can exert their anticancer effects by:

Inhibiting key enzymes: Similar to their antimicrobial action, some derivatives can inhibit human topoisomerases, enzymes critical for managing DNA topology during replication and transcription. core.ac.uk

Acting as chelating agents: The structure of some derivatives allows them to bind essential metal ions, such as iron, which are required in higher amounts by rapidly proliferating cancer cells. This chelation can disrupt metabolic processes and induce cellular stress. plos.org

Modifying natural products: The piperazine ring is frequently attached to natural products with known anticancer properties, such as vindoline (B23647) or berberine. nih.govmdpi.com This modification often results in hybrid molecules with significantly enhanced potency and better selectivity against cancer cells compared to the parent compound. nih.govmdpi.com

Table 4: Anticancer Mechanisms of Piperazine-Phenol Derivatives This table is interactive. Click on the headers to sort the data.

| Derivative Class | Cancer Cell Line(s) | Observed Cellular/Molecular Mechanism | Reference(s) |

|---|---|---|---|

| Piperazinylogs of Triapine | Various | Cell cycle arrest (G1/S phase), Apoptosis induction, Iron chelation | plos.org |

| Vindoline-Piperazine Conjugates | Colon, CNS, Melanoma, Breast | High cytotoxic potency (mechanism likely involves tubulin inhibition) | mdpi.com |

| Berberine-Piperazine Derivatives | HeLa (Cervical), CaSki (Cervical) | Potent antiproliferative effects, enhanced activity over parent compound | nih.gov |

| Benzimidazole-Piperazine Derivatives | Various | Significant anticancer activity; binding mode similar to camptothecin (B557342) (topoisomerase inhibitor) | connectjournals.com |

Molecular Basis of Anti-inflammatory Effects

The anti-inflammatory properties of compounds built upon the this compound scaffold are attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response. Research into various piperazine derivatives has revealed a multi-target approach to mitigating inflammation. A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the synthesis of prostaglandins (B1171923) during inflammation. nih.govrsc.org

Derivatives have demonstrated the ability to significantly reduce the expression of COX-2 at both the mRNA and protein levels in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org Beyond COX enzymes, some piperazine-based compounds also show inhibitory activity against 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory cascade responsible for producing leukotrienes. nih.gov This dual inhibition of both COX and 5-LOX pathways is a significant advantage, as it can lead to a broader anti-inflammatory effect. nih.gov

The molecular basis of these effects also extends to the regulation of pro-inflammatory cytokines. Studies have shown that piperazine derivatives can substantially decrease the production and expression of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govresearchgate.net The mechanism for this often involves the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-1β. nih.gov By preventing the activation of NF-κB, these compounds can effectively suppress the downstream inflammatory cascade. researchgate.netmdpi.com Furthermore, some derivatives have been found to increase the levels of the anti-inflammatory cytokine IL-10, contributing to the resolution of inflammation. nih.gov

Table 1: Anti-inflammatory Mechanisms of Piperazine Derivatives

| Derivative/Compound Class | Molecular Target/Pathway | Observed Effect | Reference(s) |

| Benzhydrylpiperazine derivatives (e.g., 9d) | COX-2, 5-LOX | Potent dual inhibition; IC₅₀ for COX-2 = 0.25 µM, IC₅₀ for 5-LOX = 7.87 µM. | nih.gov |

| Benzhydrylpiperazine derivatives (e.g., 9d, 9g) | Pro-inflammatory Cytokines (TNF-α, IL-6) | Significant decrease in cytokine concentrations in paw tissue. | nih.gov |

| Benzhydrylpiperazine derivatives (e.g., 9d, 9g) | Anti-inflammatory Cytokines (IL-10) | Increased levels, indicating anti-inflammatory activity. | nih.gov |

| Morpholinopyrimidine derivatives (e.g., V4, V8) | iNOS, COX-2 | Reduced mRNA and protein expression in LPS-stimulated macrophages. | rsc.org |

| Piperazine derivative LQFM218 | Pro-inflammatory Cytokines (TNF-α, IL-1β), PGE2 | Reduced levels in pleurisy test. | researchgate.net |

| Piperazine-1,4-diylbis(...)methanone (30) | Lanthionine Synthetase C-Like 2 (LANCL2) | Binds to LANCL2, leading to reduced TNF-α and interferon-γ in the gut. | researchgate.net |

Mechanisms of Neuroprotection and Neuroinflammation Pathway Modulation

The neuroprotective effects of molecules containing the this compound scaffold are linked to their capacity to counteract oxidative stress and modulate inflammatory pathways within the central nervous system. researchgate.netnih.gov Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases, and targeting the molecular drivers of this process is a key therapeutic strategy. mdpi.comnih.gov

One of the primary mechanisms of neuroprotection is the attenuation of oxidative stress. researchgate.netacs.org The brain is particularly susceptible to damage from reactive oxygen species (ROS) due to its high metabolic rate and lipid content. researchgate.net Piperazine derivatives have been shown to possess significant antioxidant properties, capable of scavenging free radicals. researchgate.net For instance, the derivative LQFM212 demonstrated potent antioxidant effects and was able to ameliorate oxidative changes in animal models of LPS-induced neuroinflammation. researchgate.netnih.gov Another compound, B355252, was found to protect neuronal cells by significantly reducing ROS production and inhibiting mitochondrial depolarization. nih.gov

In addition to managing oxidative stress, these compounds directly modulate neuroinflammatory pathways. Similar to their peripheral anti-inflammatory action, they can inhibit the activation of NF-κB and the subsequent expression of pro-inflammatory mediators like TNF-α and COX-2 in the brain. researchgate.netresearchgate.net A study on specific piperazine derivatives (2b, 2f, and 2h) highlighted their ability to reduce neuroinflammation and memory impairment, with one derivative significantly lowering elevated levels of COX-2, p-NF-κB, and TNF-α. researchgate.netresearchgate.net This modulation of the NF-κB/TNF-α/COX-2 pathway appears to be a central mechanism for their neuroprotective and anti-neuroinflammatory effects. researchgate.net Some compounds have also been shown to activate the Nrf2 pathway, a key regulator of endogenous antioxidant responses, further bolstering cellular defense against oxidative stress. mdpi.com

Table 2: Neuroprotective Mechanisms of Piperazine Derivatives

| Derivative/Compound | Molecular Target/Pathway | Observed Effect | Reference(s) |

| Piperazine derivatives (2b, 2f, 2h) | NF-κB/TNF-α/COX-2 Pathway | Reduced neuroinflammation, oxidative stress, and memory impairment. Derivative 2h significantly reduced elevated levels of these markers. | researchgate.netresearchgate.netresearchgate.net |

| LQFM212 | Pro-inflammatory Cytokines (TNF-α, IL-1β), Anti-inflammatory Cytokines (IL-4, IL-10) | Reverted LPS-induced changes by reducing pro-inflammatory and increasing anti-inflammatory cytokines in serum. | researchgate.net |

| B355252 | ROS Production, Mitochondrial Function, JNK Cascade | Attenuated 6-OHDA-induced neuronal injury by reducing ROS, inhibiting mitochondrial depolarization, and modulating the c-Jun kinase cascade. | nih.gov |

| BN-07 (substituted with 4-(piperazin-1-yl)phenol) | Neuron Survival | Increased the survival rate of neurons from 41% to 98% in an oxygen-glucose deprivation model. | rsc.org |

| Chloro-substituted derivative (Molecule 91) | p38 MAPK, NF-κB, Nrf2 Pathway | Exhibited neuroprotective effects by inhibiting p38 MAPK and NF-κB pathways and activating the Nrf2 pathway. | mdpi.com |

High-Throughput Screening Applications for Target Identification and Validation

High-throughput screening (HTS) is a foundational technology in modern drug discovery used to rapidly test large numbers of chemical compounds against a biological target. labmanager.complos.org For scaffolds like this compound, HTS plays a crucial role in both identifying novel molecular targets and validating the activity of synthesized derivatives. The process allows for the efficient sifting of extensive compound libraries to find "hits"—compounds that produce a desired biological response. labmanager.com

The HTS process typically involves several phases: assay development, a pilot screen to validate the methodology, a primary screen against a large library, and subsequent secondary screens to confirm hits and eliminate false positives. labmanager.com These screens can be target-based, where compounds are tested for their ability to modulate a specific, known protein, or phenotypic, where compounds are assessed for their ability to produce a particular cellular or organismal effect without prior knowledge of the target. nih.govacs.org

For piperazine-containing libraries, both approaches have been fruitful. For example, a direct phenotypic screen in mice was used to evaluate a library of over 700,000 pyrrolidine (B122466) bis-piperazines for antinociceptive effects, leading to the identification of several potent individual compounds. nih.govacs.org In another instance, HTS was employed to screen for inhibitors of AphA, a key virulence regulator in Vibrio cholerae, successfully identifying active compounds from a library of over 20,000 molecules. researchgate.net HTS of myometrial calcium mobilization has also been used to identify modulators of uterine contractility from libraries containing thousands of compounds. plos.org

Advances in computational power have led to the rise of virtual high-throughput screening (vHTS), which uses computer models to predict the activity of compounds in silico. labmanager.com This method can pre-filter large libraries to enrich for likely hits, increasing the efficiency and reducing the cost of physical screening. labmanager.com The integration of artificial intelligence (AI) and machine learning (ML) with HTS data is further revolutionizing the field, enabling the development of predictive models that can guide the synthesis and selection of compounds for screening. labmanager.com

Table 3: Examples of High-Throughput Screening Applications

| Screening Type | Library/Compounds Screened | Purpose | Outcome/Hits Identified | Reference(s) |

| Phenotypic in vivo Screen | 738,192 pyrrolidine bis-piperazines | Identify novel antinociceptive compounds. | Identified 54 individual compounds with potent antinociceptive activity compared to morphine. | nih.gov |

| Target-based HTS Assay | ~20,338 compounds | Identify inhibitors of the V. cholerae virulence regulator AphA. | Identified six compounds that inhibit the target phenotype; three were highly active. | researchgate.net |

| Phenotypic HTS (Calcium Mobilization) | 2,727 small molecules (Spectrum and NIH Clinical Collections) | Identify modulators of uterine contractility. | Hit rate of 1.80% for agonists and 1.39% for antagonists. 21 antagonists had an EC₅₀ < 10µM. | plos.org |

| Target-based HTS (Enzyme Inhibition) | 1,056 pharmacologically active compounds (LOPAC) | Identify inhibitors of Thioesterase Superfamily Member 1 (Them1). | Identified several candidate inhibitors for further structure-activity relationship (SAR) expansion. | biorxiv.org |

Advanced Spectroscopic and Analytical Characterization for Research Integrity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 3-(Piperazin-2-yl)phenol, ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR spectra would be expected to show distinct signals for the protons on the aromatic ring, the piperazine (B1678402) ring, and the hydroxyl and amine groups. The protons on the phenol (B47542) ring would appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The protons of the piperazine ring would be found in the upfield region, likely between δ 2.5 and 4.0 ppm, with their specific chemical shifts and coupling patterns revealing their connectivity and stereochemical relationships. The protons of the -NH groups and the phenolic -OH group would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The aromatic carbons of the phenol ring would resonate in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group being the most downfield. The carbons of the piperazine ring would be expected in the δ 40-60 ppm region.

While ³¹P NMR is not applicable to this compound due to the absence of phosphorus, it is a critical technique for organophosphorus compounds.